molecular formula C8H7BrN2 B1277698 5-bromo-1H-indol-7-amine CAS No. 374537-99-2

5-bromo-1H-indol-7-amine

Cat. No. B1277698
CAS RN: 374537-99-2
M. Wt: 211.06 g/mol
InChI Key: ZRTCJQGCGWZTAG-UHFFFAOYSA-N
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Description

The compound 5-bromo-1H-indol-7-amine is a derivative of indole, a heterocyclic structure with a bromine atom at the 5-position and an amine group at the 7-position. This structure is a key scaffold in many chemical reactions and is often used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, can be achieved through various methods. One efficient approach is a one-pot domino synthesis, which involves a Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction. This method is practical for generating compounds like 1-phenyl-1H-indol-2-amine and related structures .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a heterocyclic core, which can engage in various intermolecular interactions. For instance, the crystal structure of related compounds demonstrates hydrogen bonding and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules .

Chemical Reactions Analysis

Indole derivatives participate in a range of chemical reactions. For example, the reaction between a bromomethyl compound and a secondary amine can lead to the formation of tertiary amines, quaternary ammonium salts, and other by-products. The kinetics and mechanisms of these reactions have been studied to optimize the synthesis of desired products while suppressing side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of bromine and the amine group can affect the compound's reactivity, boiling point, melting point, and solubility. These properties are essential for the compound's applications in various fields. For example, the thermal stability of a related compound was found to be good up to 215 °C, which is significant for its potential use in high-temperature applications .

Scientific Research Applications

1. Synthesis of Indole Derivatives

5-Bromo-1H-indol-7-amine plays a crucial role in the synthesis of various indole derivatives. The functionalization of indole at C-5 or C-7 through palladium-catalysed double carbonylation has been explored. This process enables the formation of indol-7-ylglyoxylamides and dimeric 7-indole derivatives, useful in various chemical applications (Takács et al., 2016).

2. Potential 5-HT6 Receptor Ligands

The compound has been used in the palladium-catalyzed amination and sulfonylation of indoles, leading to novel indole derivatives. These derivatives are of interest as potential 5-HT6 receptor ligands, which could have implications in neurological research and therapy (Schwarz et al., 2008).

3. Development of Anti-Diabetic Agents

This compound is instrumental in the development of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds have shown promising results as potent anti-diabetic agents, offering a new avenue for diabetes treatment (Nazir et al., 2018).

4. Anticancer Activity

Research has been conducted on the synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins, which demonstrated partial increase in anticancer activity on leukemia cell lines. This suggests the potential of this compound derivatives in cancer research and therapy (Očenášová et al., 2015).

5. Antimicrobial Activity

A derivative of this compound has shown potent antimicrobial activity, suggesting its application in the development of new antimicrobial agents. This could be significant in addressing antibiotic-resistant infections (Essa et al., 2018).

Safety and Hazards

The safety information for 5-Bromo-1H-indol-7-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions for 5-bromo-1H-indol-7-amine and other indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in a hugely diverse array of biologically significant natural compounds, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .

properties

IUPAC Name

5-bromo-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTCJQGCGWZTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426622
Record name 5-bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374537-99-2
Record name 5-Bromo-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indol-7-amine
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